molecular formula C22H22O4 B14469180 2H-1-Benzopyran-2-one, 7-(acetyloxy)-4-pentyl-3-phenyl- CAS No. 67430-50-6

2H-1-Benzopyran-2-one, 7-(acetyloxy)-4-pentyl-3-phenyl-

Cat. No.: B14469180
CAS No.: 67430-50-6
M. Wt: 350.4 g/mol
InChI Key: KOBBXBHGRNQKQL-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 7-(acetyloxy)-4-pentyl-3-phenyl- is a complex organic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 7-(acetyloxy)-4-pentyl-3-phenyl- typically involves multi-step organic reactions. One common method is the Knoevenagel condensation followed by intramolecular cyclization. The reaction conditions often include the use of a base such as piperidine or pyridine, and solvents like ethanol or toluene. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as Lewis acids or transition metal complexes may be employed to enhance the reaction rate and selectivity. The final product is typically purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 7-(acetyloxy)-4-pentyl-3-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, leading to the formation of different esters or ethers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Esters, ethers.

Scientific Research Applications

2H-1-Benzopyran-2-one, 7-(acetyloxy)-4-pentyl-3-phenyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases like cancer and cardiovascular disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 7-(acetyloxy)-4-pentyl-3-phenyl- involves its interaction with various molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact mechanism can vary depending on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-1-Benzopyran-2-one, 7-(acetyloxy)-4-pentyl-3-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetyloxy group enhances its reactivity, while the pentyl and phenyl groups contribute to its lipophilicity and potential interactions with biological membranes and proteins.

Properties

CAS No.

67430-50-6

Molecular Formula

C22H22O4

Molecular Weight

350.4 g/mol

IUPAC Name

(2-oxo-4-pentyl-3-phenylchromen-7-yl) acetate

InChI

InChI=1S/C22H22O4/c1-3-4-6-11-19-18-13-12-17(25-15(2)23)14-20(18)26-22(24)21(19)16-9-7-5-8-10-16/h5,7-10,12-14H,3-4,6,11H2,1-2H3

InChI Key

KOBBXBHGRNQKQL-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C)C3=CC=CC=C3

Origin of Product

United States

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